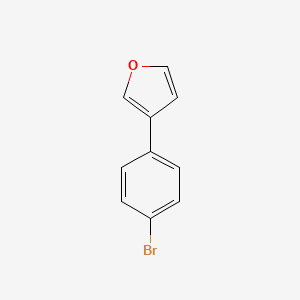

3-(4-Bromophenyl)furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

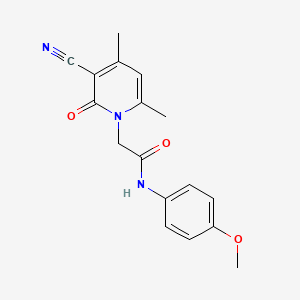

3-(4-Bromophenyl)furan is a synthetic organic compound that belongs to the category of furan derivatives . It has a molecular formula of C10H7BrO .

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)furan consists of a butyrolactone core that adopts the furan-2(5H)-one structure . This core forms dihedral angles with the bromobenzene and phenol rings .Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Bromophenyl)furan are not detailed in the available literature, furan derivatives in general are known to undergo a variety of reactions. These include oxidation, nitration, sulphonation, and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)furan has a molecular weight of 223.07 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available literature.Applications De Recherche Scientifique

Anti-Bacterial Activities

3-(4-Bromophenyl)furan has been synthesized and used in the study of its anti-bacterial activities . It has shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This compound was found to be particularly effective against NDM-positive bacteria A. baumannii .

Synthesis of Analogues

The compound has been used in the synthesis of its analogues . The carboxamide of 3-(4-Bromophenyl)furan was arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in the production of N-(4-bromophenyl)furan-2-carboxamide analogues .

Antibacterial Evaluation of Furan Derivatives

3-(4-Bromophenyl)furan has been used in the synthesis and antibacterial evaluation of furan derivatives . These derivatives have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .

Synthesis of Naphtho[2,3-b]furan-4,9-diones

This compound has been used in the synthesis of naphtho[2,3-b]furan-4,9-diones . These compounds have been found to exhibit versatile biological activities, including antitumor, cytotoxic activity toward KB, antiviral activity against the Japanese encephalitis virus, and Vero cells, an inhibitor of human keratinocyte hyperproliferation, and other cytotoxic activities .

Potential Sustainable Prevention Strategy

Preliminary data showed that cattle and pigs fed with bamboo and olive by-products, respectively, were free from Campylobacter . This suggests a potential sustainable prevention strategy where 3-(4-Bromophenyl)furan could be involved .

Biochemical Analysis

Biochemical analysis showed high levels of unsaturated fatty acids in red meat and meat products . This is adequate for the application of health claims in line with EU food law . The role of 3-(4-Bromophenyl)furan in this process could be a subject of further research .

Safety and Hazards

Orientations Futures

Furan derivatives, including 3-(4-Bromophenyl)furan, are valuable building blocks for the synthesis of fine chemicals, polymers, and pharmaceutically active compounds . Their synthesis methods, particularly those that are environmentally friendly, are areas of ongoing research . The structural diversity of furan derivatives makes them promising scaffolds for novel drug discovery .

Mécanisme D'action

Target of Action

Furan derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

Furan derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been found to participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

One study showed that a compound with a similar structure exhibited excellent activity against xdr pathogens .

Action Environment

The action, efficacy, and stability of “3-(4-Bromophenyl)furan” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which furan derivatives participate, is known to be exceptionally mild and functional group tolerant . This suggests that “3-(4-Bromophenyl)furan” might also exhibit stability under various conditions.

Propriétés

IUPAC Name |

3-(4-bromophenyl)furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJDQLEFMMXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)furan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)